molecular formula C10H10F2O2 B1406351 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde CAS No. 1706446-37-8

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Cat. No. B1406351
M. Wt: 200.18 g/mol
InChI Key: NGLCRQJYUYNBTK-UHFFFAOYSA-N
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Description

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde is a chemical compound with the molecular formula C10H10F2O2 . It has a molecular weight of 200.18 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde is 1S/C10H10F2O2/c1-3-14-8-4-7 (5-13)10 (12)9 (11)6 (8)2/h4-5H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde is a solid at ambient temperature .

Scientific Research Applications

Effects of Substituents on Photochemistry of Benzaldehydes

Research on the photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes (o-QDMs) shows how certain substituents, like methoxy, affect this process. This study helps understand the photochemistry of benzaldehydes with specific substituents (Charlton & Koh, 1988).

Vibrational Dynamics Insights from INS Spectra and DFT Calculations

This research provides insights into the dynamics of compounds like 4-ethoxybenzaldehyde in solid state. Using INS spectroscopy and periodic DFT calculations, it evaluates the vibrational modes and potential energy barriers, enhancing understanding of these molecules' properties (Ribeiro-Claro et al., 2021).

Synthesis of Methyl Diantilis and Related Fragrances

An experiment describes the synthesis of fragrances, including Methyl Diantilis, from 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This study also offers insights into intellectual property laws related to chemical synthesis (Miles & Connell, 2006).

Thermophysical Properties of Solid Aldehydes

A differential scanning calorimetry study on various solid aldehydes, including 3-ethoxy-4-hydroxybenzaldehyde, reports on their fusion temperatures, enthalpies, entropies, and heat capacities, contributing to the understanding of these compounds' thermophysical properties (Temprado et al., 2008).

properties

IUPAC Name

5-ethoxy-2,3-difluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-3-14-8-4-7(5-13)10(12)9(11)6(8)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLCRQJYUYNBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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